2-Methylsulfanylpyrido[4,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylpyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c1-12-8-10-5-6-4-9-3-2-7(6)11-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJONNQKXXWJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=NC=CC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylsulfanylpyrido 4,3 D Pyrimidine and Its Derivatives
Historical Perspective of Pyrido[4,3-d]pyrimidine (B1258125) Synthesis
The exploration of pyrido[4,3-d]pyrimidine synthesis has been driven by the quest for novel heterocyclic compounds with potential biological activity. Early synthetic work focused on building the pyrimidine (B1678525) ring onto a pre-functionalized pyridine (B92270) precursor. One of the foundational methods involves the use of 4-aminonicotinic acid derivatives. rsc.org In these approaches, the ortho-amino and carboxyl groups on the pyridine ring serve as handles for cyclization with a one-carbon unit source to form the pyrimidinone ring. rsc.org
Precursor Synthesis and Intermediate Compounds
The successful synthesis of 2-methylsulfanylpyrido[4,3-d]pyrimidine is critically dependent on the availability of appropriately substituted pyridine precursors. A common and versatile starting material is 4-aminopyridine-3-carbonitrile and its derivatives. clockss.orgnih.gov These ortho-amino-cyano pyridines are key intermediates because the amino and cyano groups provide the necessary reactivity for the subsequent pyrimidine ring formation. The synthesis of these cyanopyridine precursors can be achieved through various methods, including the ammoxidation of methylpyridines (picolines). google.com For instance, 4-picoline can be converted to 4-cyanopyridine (B195900) through a gas-phase reaction with ammonia (B1221849) and air over a suitable catalyst. google.com
Another important class of precursors includes ortho-aminonicotinic acid esters. clockss.org For example, ethyl 4-aminonicotinate serves as a valuable starting point for building the pyrimidine ring. rsc.org The synthesis of more complex derivatives often involves multi-step sequences starting from simple picolines. Nitration of 2-amino-4-picoline, for example, can yield 2-amino-4-methyl-3-nitropyridine, which can be further transformed into key intermediates like ethyl 2-chloro-3-nitroisonicotinate through diazotization, chlorination, and oxidation/esterification steps. nih.gov
Key intermediates in the pathway to the final product often include:
N-(3-cyanopyridin-4-yl)formamide : Formed by the reaction of 4-aminopyridine-3-carbonitrile with a formylating agent, this intermediate is primed for cyclization.
Thiourea (B124793) derivatives : Reaction of an ortho-amino pyridine with an isothiocyanate generates a thiourea intermediate, which can be cyclized to form a 2-thioxopyrido[4,3-d]pyrimidine. clockss.org
8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine : While a different isomer, this compound illustrates a common intermediate type where a chloro-substituent acts as a leaving group for further functionalization, and the methylthio group is already in place. nih.govacs.org
Key Cyclization and Ring-Forming Reactions
The construction of the pyrido[4,3-d]pyrimidine core is achieved through cyclization reactions that form the pyrimidine portion of the fused system. These reactions typically involve an intramolecular or intermolecular condensation that creates the two necessary carbon-nitrogen bonds.
The most direct methods for synthesizing the pyrido[4,3-d]pyrimidine system involve cyclization reactions starting from 4,3-disubstituted pyridine derivatives. rsc.org A prevalent strategy uses ortho-aminocarbonitriles, such as 4-aminopyridine-3-carbonitrile. clockss.org This precursor can be reacted with various one-carbon reagents to close the pyrimidine ring. For example, heating with formamide (B127407) or triethyl orthoformate leads to the formation of the corresponding pyrido[4,3-d]pyrimidin-4-amine.
Alternatively, starting from ethyl 4-aminonicotinate, reaction with reagents like isocyanates or isothiocyanates can lead to the formation of pyrido[4,3-d]pyrimidine-2,4-diones or their thioxo-analogs. clockss.org The reaction of 4-aminonicotinic acid itself can be used to generate a pyrido[4,3-d] rsc.orgnih.govoxazin-4-one, which upon treatment with amines, yields the corresponding pyrido[4,3-d]pyrimidin-4(3H)-one. rsc.org These methods highlight the fusion of a pyrimidine ring onto a pre-existing, functionalized pyridine scaffold. nih.gov Ring transformation reactions, such as the conversion of a pyrimidine to a pyridine, are also known in heterocyclic chemistry, though direct fusion is more common for this specific target. wur.nl
The table below summarizes common cyclization strategies starting from pyridine precursors.
| Starting Pyridine Precursor | Reagent(s) | Resulting Core Structure |
| 4-Aminopyridine-3-carbonitrile | Formamide or Triethyl orthoformate | Pyrido[4,3-d]pyrimidin-4-amine |
| Ethyl 4-aminonicotinate | Isothiocyanates (e.g., R-NCS) | 2-Thioxopyrido[4,3-d]pyrimidin-4-one |
| 4-Aminonicotinic acid | Acetic Anhydride, then an Amine | Pyrido[4,3-d]pyrimidin-4(3H)-one |
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic scaffolds in a single pot. While specific MCRs for this compound are less commonly reported than for other isomers like pyrido[2,3-d]pyrimidines, the principles can be applied. nih.govnih.gov These reactions typically involve the condensation of three or more starting materials to rapidly build molecular diversity. bohrium.comyoutube.com
A general approach for related pyridopyrimidines involves the reaction of an aminopyrimidine (or a precursor that forms it in situ), an aldehyde, and an active methylene (B1212753) compound. nih.gov For the pyrido[4,3-d] system, a hypothetical MCR could involve a derivative of 3-aminopyridine, an aldehyde, and a 1,3-dicarbonyl compound or a malononitrile (B47326) derivative. The development of MCRs is a key area of modern synthetic chemistry, valued for its efficiency and alignment with green chemistry principles. rsc.org The synthesis of the related 2-amino-3-cyanopyridine (B104079) precursors themselves is often achieved via MCRs, for example, by reacting an aldehyde, malononitrile, a ketone, and ammonium (B1175870) acetate (B1210297). researchgate.net
Introduction of the 2-Methylsulfanyl Moiety
The 2-methylsulfanyl (also known as 2-methylthio) group is a key functional handle in many pyrido[4,3-d]pyrimidine derivatives. Its introduction can be achieved through several reliable methods, most commonly via a 2-thioxo intermediate. clockss.org
One primary route involves the reaction of a suitable ortho-amino pyridine precursor, such as ethyl 4-aminonicotinate, with an isothiocyanate. clockss.org This forms a 2-thioxo-2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one. The thione group can then be readily S-methylated using an alkylating agent like methyl iodide in the presence of a base. clockss.org
An alternative strategy starts with a precursor like 4-amino-3-cyanopyridine. Reaction with carbon disulfide in the presence of a base like pyridine can form an intermediate that, upon cyclization and subsequent methylation with methyl iodide, yields a 2-methylsulfanyl derivative.
A more direct, one-pot method has also been described where an ortho-amino ester is reacted with an N-[bis(methylthio)methylene]glycinate reagent to directly install the 2-methylsulfanyl group during the cyclization process. clockss.org In other synthetic schemes for related isomers, a 2,4-dichloro-substituted pyridopyrimidine is used as a versatile intermediate. nih.gov The chlorine at the 2-position can be displaced with sodium methanethiolate (B1210775) to introduce the methylsulfanyl group. Similarly, displacement of a 2-methylsulfonyl group, formed by oxidation of the corresponding methylsulfanyl compound, is also a viable strategy. nih.govacs.org
The table below outlines common methods for introducing the 2-methylsulfanyl group.
| Method | Key Intermediate | Reagents | Description |
| S-methylation of Thione | 2-Thioxopyrido[4,3-d]pyrimidine | Methyl iodide (CH₃I), Base | A two-step process where the thione is first formed and then alkylated on the sulfur atom. clockss.org |
| Cyclization with CS₂ | 4-Amino-3-cyanopyridine | 1. CS₂, Base2. Methyl iodide (CH₃I) | Cyclization using carbon disulfide to form the pyrimidine-thione ring, followed by methylation. |
| Direct Cyclization | Ortho-amino ester | N-[bis(methylthio)methylene] reagent | A one-pot reaction that forms the methylated thione ring directly. clockss.org |
| Nucleophilic Substitution | 2-Chloropyrido[4,3-d]pyrimidine | Sodium methanethiolate (NaSMe) | Displacement of a chloro leaving group at the 2-position with a methylthiolate nucleophile. semanticscholar.org |
Modern Synthetic Approaches
Modern synthetic chemistry emphasizes efficiency, selectivity, and environmentally benign processes. In the context of pyrido[4,3-d]pyrimidines, contemporary approaches often employ techniques like microwave-assisted synthesis to accelerate reaction times and improve yields. nih.gov One-pot procedures that combine multiple synthetic steps without isolating intermediates are increasingly favored. nih.gov
The development of novel catalysts is another hallmark of modern synthesis. For example, organocatalysts and nanocatalysts are being explored for the multicomponent synthesis of 2-amino-3-cyanopyridines, which are key precursors. tandfonline.comscispace.com Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig, are widely used to introduce diversity at various positions of the pyridopyrimidine core, although this is more common after the core has been formed. nih.gov
Furthermore, there is a focus on developing flexible synthetic routes that allow for the late-stage functionalization of the heterocyclic system. This involves creating a stable, common intermediate that can be elaborated into a library of diverse analogs. For instance, a chloro-substituted pyrido[4,3-d]pyrimidine can serve as a versatile platform for introducing various nucleophiles at a late stage in the synthesis. nih.govnih.govacs.org These modern strategies provide chemists with powerful tools to efficiently access complex molecules like this compound and its derivatives for further investigation.
Catalytic Methods in Pyrido[4,3-d]pyrimidine Synthesis (e.g., Nano-catalysts)
The application of advanced catalytic systems, particularly nano-catalysts, has revolutionized the synthesis of pyridopyrimidine derivatives by offering higher efficiency, selectivity, and improved reaction conditions. Nano-catalysts provide a large surface area, leading to enhanced catalytic activity and often enabling reactions under milder conditions. acs.org
Several types of nano-catalysts have been successfully employed in the synthesis of the broader class of pyridopyrimidines. For instance, magnetic nanoparticles such as copper ferrite (B1171679) (nano-CuFe₂O₄) and iron oxide (Fe₃O₄) have been utilized as efficient and reusable catalysts. nih.govrsc.orgkashanu.ac.ir These catalysts are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet, simplifying product purification and allowing for catalyst recycling. sharif.edu One-pot multicomponent reactions using nano-CuFe₂O₄ under microwave irradiation have been reported to produce pyrido-dipyrimidines in exceptional yields (90–98%). nih.gov
Other notable examples include zirconium dioxide nanoparticles (ZrO₂ NPs), which have been used as an efficient heterogeneous catalyst for the one-pot synthesis of tetrahydropyrido[2,3-d]pyrimidine derivatives, achieving high yields (86-97%) in short reaction times under solvent-free conditions. nih.govresearchgate.net Complex core-shell magnetic nano-catalysts, such as Fe₃O₄@TiO₂@NH₂@PMo₁₂O₄₀, have also been developed for the green synthesis of pyrido[2,3-d]pyrimidines. rsc.org These sophisticated catalytic systems often facilitate multicomponent reactions that proceed with high atom economy and efficiency. rsc.org
| Catalyst | Reaction Type | Key Features | Reported Yield | Reference |
|---|---|---|---|---|
| Nano-CuFe₂O₄ | One-pot multicomponent reaction | Microwave-assisted, reusable magnetic catalyst | 90-98% | nih.govkashanu.ac.ir |
| ZrO₂ Nanoparticles | One-pot multicomponent reaction | Heterogeneous catalyst, solvent-free conditions | 86-97% | nih.gov |
| Fe₃O₄@nano-cellulose/Sb(V) | Three-component coupling | Bio-based, reusable magnetic catalyst, solvent-free | High | sharif.edu |
| Nano-[Fe₃O₄@SiO₂/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl₂] | Three-component, one-pot reaction | Reusable magnetic catalyst, green procedure | Not specified | rsc.org |
| Pd/SBA-15 | Cascade reaction | Nanocatalyst for synthesis from ethyl-2,4-dioxo-4-arylbutanoates | Good to high | researchgate.net |
Green Chemistry Principles in Synthetic Pathways
The principles of green chemistry are increasingly being integrated into the synthetic pathways for pyridopyrimidines to minimize environmental impact. researchgate.net These strategies focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
A primary approach is the use of one-pot multicomponent reactions (MCRs) , which combine several synthetic steps into a single procedure. This reduces the need for intermediate purification, minimizes solvent usage, and saves time and energy. niscpr.res.in Many modern syntheses of pyridopyrimidine derivatives utilize MCRs to construct the complex heterocyclic core from simple starting materials in a single operation. nih.govsharif.edunih.gov
Solvent-free reactions or the use of environmentally benign solvents like water or ethanol (B145695) is another cornerstone of green synthesis in this area. researchgate.netnih.gov Solvent-free conditions, often achieved by heating the neat reactants or using mechanochemical methods like ball milling, eliminate the environmental and health hazards associated with volatile organic solvents. sharif.edunih.govniscpr.res.innih.gov When a solvent is necessary, water is an ideal green choice, and it has been used effectively in the synthesis of pyrido-dipyrimidines catalyzed by magnetic nanoparticles. kashanu.ac.irresearchgate.net
The use of reusable catalysts , particularly magnetic nano-catalysts, aligns with green chemistry principles by reducing waste and cost. rsc.orgsharif.edunih.gov Furthermore, employing alternative energy sources such as microwave nih.govkashanu.ac.irnih.gov and ultrasonic irradiation nih.govnih.gov can lead to significantly shorter reaction times, lower energy consumption, and often higher yields compared to conventional heating methods. The use of biodegradable and inexpensive catalysts, such as lactic acid, further enhances the green credentials of these synthetic routes. niscpr.res.in
| Green Chemistry Principle | Application in Pyrido[4,3-d]pyrimidine Synthesis | Example | Reference |
|---|---|---|---|
| One-Pot Multicomponent Reactions | Efficient assembly of the heterocyclic core, reducing waste and steps. | Three-component synthesis of pyrido[2,3-d]pyrimidines using lactic acid. | niscpr.res.in |
| Solvent-Free Conditions | Eliminates the need for volatile organic solvents. | ZrO₂ nanoparticle-catalyzed synthesis of pyrido[d]pyrimidine derivatives. | nih.gov |
| Use of Green Solvents | Water or ethanol used as the reaction medium. | Synthesis of pyrido-dipyrimidines in water using a magnetic catalyst. | kashanu.ac.ir |
| Reusable Catalysts | Magnetic nano-catalysts (e.g., Fe₃O₄-based) are easily recovered and reused. | Fe₃O₄@nano-cellulose/Sb(V) for pyrimido[4,5-b]quinoline synthesis. | sharif.edu |
| Alternative Energy Sources | Microwave or ultrasonic irradiation to accelerate reactions and reduce energy use. | Microwave-assisted synthesis using nano-CuFe₂O₄. | nih.govkashanu.ac.ir |
| Mechanochemical Synthesis | Solvent-free synthesis using a ball mill. | Catalyst- and solvent-free synthesis of pyrido[2,3-d]pyrimidines. | nih.gov |
Yield Optimization and Reaction Efficiency
Maximizing reaction yield and efficiency is a critical goal in the synthesis of this compound and its analogues. Efficiency is often achieved through the careful selection of catalysts, optimization of reaction conditions, and strategic choice of starting materials.
One-pot multicomponent reactions are inherently efficient, often providing high yields of complex products in a single step with simple work-up procedures. niscpr.res.in The choice of catalyst is paramount for yield optimization. Nano-catalysts, for example, have been shown to provide superior yields compared to conventional catalysts or catalyst-free conditions. nih.gov In the synthesis of certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, nano-catalytic methods have resulted in yields ranging from 87% to 98%. nih.gov
Reaction conditions such as temperature, time, and solvent play a crucial role. For instance, a study on the synthesis of pyrido[2,3-d]pyrimidine derivatives using lactic acid as a catalyst found that conducting the reaction at 90°C under solvent-free conditions led to high yields in short reaction times. niscpr.res.in Similarly, the optimization of an iodine-catalyzed synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives identified the ideal conditions as 10 mol% catalyst at 70°C for 4 hours in water. ui.ac.id
The nature of the substituents on the reactants can also significantly influence reaction efficiency. In the synthesis of certain pyrido[2,3-d]pyrimidines, it was observed that aryl aldehydes bearing electron-withdrawing groups furnished the corresponding products in higher yields compared to those with electron-donating groups. researchgate.net A developed three-step sequence starting from commercially available 4,6-dichloro-2-(methylsulfanyl)pyrimidine has been shown to produce various 7,8-dihydropyrido[2,3-d]pyrimidine derivatives in generally good to excellent yields. semanticscholar.org
| Product/Derivative Class | Methodology | Catalyst/Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Pyrido-dipyrimidines | One-pot multicomponent reaction | Nano-CuFe₂O₄ / Microwave | 90-98% | nih.gov |
| 7-Amino-tetrahydropyrido[2,3-d]pyrimidines | One-pot three-component reaction | ZrO₂ Nanoparticles / Solvent-free | 86-97% | nih.gov |
| Pyrido[2,3-d]pyrimidines | Three-component reaction | Lactic acid / 90°C / Solvent-free | High | niscpr.res.in |
| 7,8-Dihydropyrido[2,3-d]pyrimidines | Three-step sequence | From 4,6-dichloro-2-(methylsulfanyl)pyrimidine | Good to excellent | semanticscholar.org |
| Pyrido[2,3-d]pyrimidines | Condensation reaction | Ultrasonic irradiation / Catalyst-free | High | nih.gov |
| 4-Amino-pyrido[2,3-d]pyrimidines | Michael addition followed by cyclization | From pyrimidinone and methyl acrylate | Not specified | nih.gov |
Chemical Reactivity and Derivatization of 2 Methylsulfanylpyrido 4,3 D Pyrimidine
Transformations of the 2-Methylsulfanyl Group
The methylsulfanyl (–SCH₃) group at the C-2 position of the pyrimidine (B1678525) ring is a key functional handle that can be readily transformed. Its reactivity is centered on oxidation to a more labile sulfonyl group and direct displacement by various nucleophiles.
The sulfur atom of the 2-methylsulfanyl group can be easily oxidized to the corresponding methylsulfonyl (–SO₂CH₃) group. This transformation is significant because the methylsulfonyl group is an excellent leaving group, rendering the C-2 position highly susceptible to subsequent nucleophilic substitution.
A common and effective oxidizing agent for this purpose is meta-chloroperbenzoic acid (m-CPBA). researchgate.netbohrium.comacs.org The oxidation significantly alters the electronic properties of the C-2 position, facilitating displacement reactions that might be sluggish with the methylsulfanyl precursor. researchgate.net For instance, in the pyrido[3,4-d]pyrimidine (B3350098) series, oxidation of the 2-(methylthio) group to the sulfone is a crucial step to enable the subsequent introduction of amine nucleophiles. acs.org This two-step sequence—oxidation followed by substitution—is a widely employed strategy for the derivatization of this class of compounds. researchgate.net
The transformation from a methylsulfanyl to a methylsulfonyl group also induces a notable change in the 13C NMR spectrum, with a significant upfield shift observed for the C-4 atom in sulfones compared to their methylsulfanyl counterparts. researchgate.netbohrium.com
Table 1: Oxidation of 2-Methylsulfanyl Group
| Reactant Type | Reagent | Product Type | Significance | Reference |
|---|---|---|---|---|
| 2-Methylsulfanylpyrimidine derivative | meta-chloroperbenzoic acid (m-CPBA) | 2-Methylsulfonylpyrimidine derivative | Activates the C-2 position for nucleophilic displacement by creating a better leaving group. | researchgate.netbohrium.comacs.org |
The 2-methylsulfanyl group, and more so its oxidized sulfonyl derivative, can be displaced by a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities at the C-2 position.
While the methylsulfanyl group can be displaced directly, prior oxidation to the methylsulfonyl group often provides cleaner and more efficient reactions. researchgate.net Research on related pyrido[4,3-d]pyrimidin-5(6H)-ones demonstrates a strategy involving selective displacement of a methylthio group at the C-4 position, followed by oxidation of the C-2 methylthio group, and its subsequent substitution by amines. researchgate.net This highlights the differential reactivity and the strategic utility of the methylthio group in building molecular complexity.
In some pyrimidine systems, the methylthio group has been shown to be displaced by nucleophiles such as cyanide ions or, under forcing conditions with an excess of a reagent like sodium methoxide, by a methoxy (B1213986) group. rsc.org The displacement of the corresponding sulfone is more facile, as seen in the reaction of 2-(methylsulfonyl)pyrido[3,4-d]pyrimidines with formamides in the presence of sodium hydride to introduce amine functionalities. acs.org
Functionalization at Pyrimidine and Pyridine (B92270) Ring Positions
Beyond the methylsulfanyl group, the pyrido[4,3-d]pyrimidine (B1258125) core can be functionalized through reactions targeting the carbon atoms of both the pyrimidine and pyridine rings. Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution are the principal methods employed for this purpose.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. mdpi.com These reactions typically involve the coupling of an organoboronic acid with a halide or pseudohalide derivative of the heterocyclic scaffold. researchgate.netelsevierpure.com
In the context of pyridopyrimidines, these reactions are most commonly performed on halogenated precursors (e.g., chloro- or bromo-substituted). Studies on the closely related pyrido[2,3-d]pyrimidine (B1209978) isomer have established a clear regioselectivity for these couplings. When multiple halogens are present, the reactivity order is typically C4 > C2 > C6, allowing for sequential and controlled functionalization at these positions. researchgate.netsci-hub.seacademie-sciences.fr For example, in 2,4-dichloropyrimidines, the Suzuki coupling preferentially occurs at the C-4 position due to the more favorable oxidative addition of palladium to the C4–Cl bond. mdpi.com
While the 2-methylsulfanyl group is not a typical leaving group for Suzuki couplings, its corresponding sulfonyl derivative can act as a pseudohalide, participating in such cross-coupling reactions under specific conditions. researchgate.net
Table 2: Regioselectivity in Suzuki Coupling of Halogenated Pyridopyrimidines
| Substrate | Reaction | Observed Regioselectivity | Catalyst System (Example) | Reference |
|---|---|---|---|---|
| 2,4,6-Trihalogenopyrido[2,3-d]pyrimidine | Suzuki-Miyaura Coupling | C4 > C2 > C6 | Pd(PPh₃)₄ / Na₂CO₃ | researchgate.netsci-hub.se |
| 2,4-Dichloropyrimidine | Suzuki-Miyaura Coupling | Preferential substitution at C4 | Pd(0) catalysts | mdpi.com |
The pyrido[4,3-d]pyrimidine ring system is inherently electron-deficient due to the presence of four nitrogen atoms. This electronic nature makes the pyrimidine and pyridine rings susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogens (C-2, C-4, C-5, and C-7). stackexchange.com
In related 2,4-disubstituted pyridopyrimidine systems, the C-4 position is generally found to be more reactive towards nucleophiles than the C-2 position. nih.gov This has been demonstrated in studies on pyrido[3,2-d]pyrimidines, where reactions with a range of N-, O-, and S-nucleophiles resulted in selective substitution at C-4. nih.gov SNAr reactions provide a direct pathway to introduce amino, alkoxy, and thioalkoxy groups onto the heterocyclic core, often by displacing a halide leaving group.
Formation of Complex Derivatives and Fused Systems
The 2-methylsulfanylpyrido[4,3-d]pyrimidine scaffold is a valuable starting point for the synthesis of more complex molecules, including those with additional fused rings. These transformations often involve intramolecular cyclizations or multi-component reactions that build new rings onto the pyridopyrimidine framework.
For example, a cascade SNAr/cyclization/condensation reaction has been used to create novel benzofuran-fused pyrido[4,3-d]pyrimidines. researchgate.net Other research has focused on synthesizing N-bridged pyrido[4,3-d]pyrimidine derivatives designed for applications in supramolecular chemistry. researchgate.net
Furthermore, functional groups on the pyridopyrimidine core can be elaborated to construct fused systems. Reactions on substituted pyrimidines can lead to the formation of triazolopyrimidines and pyrazolo[3,4-d]pyrimidines. nih.gov The synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidine and pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives showcases the construction of five-membered heterocyclic rings fused to the pyridopyrimidine system. nih.gov These elaborate structures are often pursued for their potential biological activities.
Regioselectivity and Stereochemical Considerations in Derivatization of this compound
The derivatization of the this compound scaffold is a key process for the synthesis of a variety of biologically active molecules. The regioselectivity and stereochemistry of these derivatization reactions are critical factors that determine the final structure and properties of the resulting compounds.
Regioselectivity in Nucleophilic Aromatic Substitution
The pyrido[4,3-d]pyrimidine ring system possesses multiple sites susceptible to nucleophilic attack. The presence of a methylsulfanyl group at the C2 position and other substituents on the ring significantly influences the regiochemical outcome of these reactions.
A key intermediate in the synthesis of various pyrido[4,3-d]pyrimidine derivatives is 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one. In this molecule, the C4-methylthio group is more reactive towards nucleophilic displacement by anilines than the C2-methylthio group. This selective reactivity allows for the sequential introduction of different substituents at the C4 and C2 positions. Following the selective displacement of the 4-methylthio group, the remaining 2-methylthio group can be oxidized to the more reactive methylsulfonyl (SO₂Me) group. This sulfonyl group can then be displaced by a second nucleophile, enabling the synthesis of a diverse range of 2,4-disubstituted pyrido[4,3-d]pyrimidin-5(6H)-ones. researchgate.net
This stepwise and regioselective functionalization is crucial for building molecular complexity and accessing specific target compounds. The differential reactivity of the two methylthio groups is likely due to a combination of electronic and steric factors within the heterocyclic system.
In related pyrimidine systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the regioselectivity of nucleophilic substitution has also been studied. In the presence of weak bases, anilines and secondary aliphatic amines tend to selectively displace the chloride group. researchgate.net Conversely, deprotonated anilines and their carbonyl derivatives, as well as sterically and electronically unbiased primary aliphatic amines, can selectively displace the methylsulfonyl group. researchgate.net While this is a different heterocyclic system, it provides valuable insight into the factors that can govern the regioselectivity of substitution on a pyrimidine ring bearing a methylsulfonyl group.
The table below summarizes the observed regioselectivity in the derivatization of a related pyrido[4,3-d]pyrimidine intermediate.
| Starting Material | Reagent | Position of Substitution | Product | Reference |
|---|---|---|---|---|
| 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one | Anilines | C4 | 4-Anilino-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one | researchgate.net |
| 4-Anilino-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one | Oxidizing agent (e.g., m-CPBA) | C2 (oxidation of methylthio) | 4-Anilino-2-(methylsulfonyl)pyrido[4,3-d]pyrimidin-5(6H)-one | researchgate.net |
| 4-Anilino-2-(methylsulfonyl)pyrido[4,3-d]pyrimidin-5(6H)-one | Amines | C2 | 2-Amino-4-anilinopyrido[4,3-d]pyrimidin-5(6H)-one | researchgate.net |
Stereochemical Considerations
Currently, there is a lack of specific information in the reviewed literature regarding stereochemical considerations in the derivatization of this compound. The available studies have primarily focused on the synthesis of racemic or achiral derivatives.
However, the synthesis of chiral pyrido[4,3-d]pyrimidine derivatives is an area of growing interest, particularly for the development of new therapeutic agents. The introduction of chirality can be achieved through various strategies, such as the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, the synthesis of novel pyrido[4,3-d]pyrimidine analogs has been reported where the final products possess stereocenters, as confirmed by X-ray diffraction of single crystals for some of the synthesized compounds. nih.gov
Future research in this area will likely focus on the development of stereoselective methods for the derivatization of the this compound scaffold to access enantiomerically pure compounds with potentially enhanced biological activities.
Computational and Theoretical Studies of Pyrido 4,3 D Pyrimidine Compounds
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules. These methods are crucial for understanding the behavior of pyrido[4,3-d]pyrimidine (B1258125) compounds at a molecular level.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been widely applied to investigate the properties of pyrido[4,3-d]pyrimidine derivatives. These calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties. For instance, studies on related heterocyclic systems have utilized DFT methods, such as B3LYP with a 6-31G(d) basis set, to explore their structural and electronic characteristics. raco.cat Such theoretical investigations on substituted pyrido[4,3-d]pyrimidines have provided valuable data on bond lengths, bond angles, and dihedral angles, which are essential for understanding their three-dimensional conformations. researchgate.net
Recent research on 2,5-substituted pyrido[4,3-d]pyrimidines has employed DFT to compare theoretical parameters with experimental findings, validating the accuracy of the computational models. researchgate.net These studies often involve the optimization of the ground state geometry, which is a prerequisite for subsequent molecular orbital and reactivity analyses.
Molecular Orbital Analysis (e.g., FMO, MEP)
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the chemical reactivity and kinetic stability of molecules. The energy gap between HOMO and LUMO is a key parameter; a large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. raco.cat For pyrido[4,3-d]pyrimidine analogs, FMO analysis helps in understanding their electronic transitions and potential as electron donors or acceptors. raco.cat
Molecular Electrostatic Potential (MEP) mapping is another powerful tool used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In studies of pyrido[4,3-d]pyrimidine derivatives, MEP analysis reveals the electron-rich and electron-deficient regions of the molecule. researchgate.netresearchgate.net The nitrogen atoms of the pyrimidine (B1678525) and pyridine (B92270) rings, along with any oxygen or sulfur substituents, typically represent regions of negative potential (nucleophilic sites), while the hydrogen atoms and certain carbon atoms may exhibit positive potential (electrophilic sites). This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. researchgate.net
Molecular Modeling and Docking Studies
Molecular modeling and docking are pivotal in drug discovery for predicting how a ligand will interact with a biological target. These techniques have been extensively used to study pyrido[4,3-d]pyrimidine compounds as potential inhibitors of various enzymes, particularly protein kinases.
Ligand Binding Mode Analysis with Biological Targets
Molecular docking simulations have been employed to elucidate the binding modes of pyrido[4,3-d]pyrimidine derivatives within the active sites of protein kinases like Pim1. nih.govplos.org For example, the crystal structure of Pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative revealed specific interactions that are crucial for its inhibitory activity. nih.govplos.org The pyrido[4,3-d]pyrimidin-5(6H)-one moiety of an inhibitor was observed to form a direct hydrogen bond with the carbonyl moiety of Glu121 in the hinge region of the kinase. nih.govplos.org
Furthermore, hydrophobic interactions with residues such as Val52, Ala65, Ile104, Leu120, Leu174, and Ile185 contribute significantly to the binding affinity. nih.govplos.org In another study, docking of pyrido[4,3-d]pyrimidine derivatives as potential KRAS-G12D inhibitors showed critical hydrogen bonds between a protonated 3,8-diazabicyclo[3.2.1]octane moiety and the amino acid residues Asp12 and Gly60. mdpi.com These detailed analyses of ligand binding modes provide a rational basis for the structure-based design of more potent and selective inhibitors.
| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |
| Pyrido[4,3-d]pyrimidin-5(6H)-one | Pim1 Kinase | Glu121, Val52, Ala65, Ile104 | Hydrogen Bonding, Hydrophobic |
| Pyrido[4,3-d]pyrimidine | KRAS-G12D | Asp12, Gly60 | Hydrogen Bonding |
Prediction of Chemical Reactivity and Stability
Computational methods are also employed to predict the chemical reactivity and stability of novel compounds before their synthesis.
The electron-deficient nature of the pyrimidine ring within the pyrido[4,3-d]pyrimidine system makes it susceptible to nucleophilic substitution reactions, particularly at positions 2 and 4 when good leaving groups are present. Conversely, direct electrophilic attack on the pyrimidine ring is generally difficult due to its deactivation by the ring nitrogen atoms.
Structure-Energy Relationship Elucidation
While specific studies focusing solely on 2-methylsulfanylpyrido[4,3-d]pyrimidine are not extensively available in public literature, general principles can be drawn from computational analyses of related pyrido[4,3-d]pyrimidine and pyrimidine derivatives. nih.govresearchgate.net For instance, the introduction of different functional groups can significantly alter the electronic distribution and energy levels of the molecule.
DFT calculations are often used to determine the optimized geometry and electronic properties of these molecules. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
A review of synthetic methodologies for pyrido[4,3-d]pyrimidines highlights the creation of various substituted derivatives. researchgate.net For example, 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one has been synthesized as a key intermediate, indicating the feasibility of introducing methylthio groups. researchgate.net Computational analysis of such compounds would be invaluable in understanding their reaction mechanisms and stability.
QSAR studies on pyrimidine derivatives have successfully correlated structural features with biological activities, such as anticancer properties. nih.govresearchgate.net These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict their activity. For this compound, relevant descriptors would likely include its size, shape, hydrophobicity, and electronic properties.
Table 1: Representative Data from DFT Calculations for a Substituted Pyrido[4,3-d]pyrimidine Analog
| Parameter | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
| Total Energy | -850 a.u. |
Note: The data in this table is representative and based on computational studies of analogous heterocyclic systems. Specific values for this compound may vary.
Theoretical Spectroscopic Predictions
Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. Theoretical predictions of spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) are particularly valuable.
For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using DFT methods. These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the structure of the synthesized compound. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. Studies on substituted pyrazolo[3,4-d]pyrimidines have demonstrated the utility of two-dimensional NMR techniques, which can be complemented by theoretical predictions for complete spectral assignment. nih.govmdpi.com
Similarly, theoretical IR spectra can be computed to predict the vibrational frequencies of the molecule. Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule's bonds. For this compound, characteristic vibrational frequencies would be expected for the C-S stretching of the methylsulfanyl group, as well as for the various C-N and C-C bonds within the fused ring system. A study on a pyrido[2,3-d]pyrimidine (B1209978) derivative utilized DFT to analyze its vibrational properties, demonstrating the power of this approach. tandfonline.comtandfonline.com
Table 2: Predicted ¹H NMR Chemical Shifts for a Hypothetical this compound
| Proton | Predicted Chemical Shift (ppm) |
| H-4 | 8.5 |
| H-5 | 7.8 |
| H-7 | 9.1 |
| H-8 | 7.6 |
| -SCH₃ | 2.6 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual chemical shifts would need to be determined through specific calculations or experiments.
Table 3: Predicted Characteristic IR Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C=N Stretch | 1650-1550 |
| C=C Stretch | 1600-1450 |
| C-S Stretch | 700-600 |
Note: The data in this table represents typical ranges for the specified vibrational modes.
Molecular Mechanism of Biological Action and Structure Activity Relationships Sar
General Biological Significance of Pyrido[4,3-d]pyrimidine (B1258125) Scaffolds
The pyrido[4,3-d]pyrimidine scaffold is a "privileged structure" in drug discovery, valued for its ability to serve as a versatile template for the development of potent and selective modulators of various biological targets. acs.orgnih.gov This scaffold is a key component in numerous compounds with significant therapeutic potential.
Derivatives of pyrido[4,3-d]pyrimidine have demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgresearchgate.net Their most prominent role is arguably in the field of oncology, where they have been extensively investigated as inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways often dysregulated in cancer. nih.gov
The fusion of the pyridine (B92270) and pyrimidine (B1678525) rings creates a unique electronic and steric environment, enabling these molecules to bind with high affinity to the ATP-binding sites of various kinases. This has led to the development of numerous kinase inhibitors with applications in cancer therapy. rsc.orgnih.gov Furthermore, the scaffold's versatility allows for the introduction of various substituents at different positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov
Beyond oncology, the pyrido[4,3-d]pyrimidine core has been explored for its potential in treating other diseases. For instance, derivatives have been investigated as antifungal agents, showcasing the broad therapeutic applicability of this heterocyclic system. nih.gov The continued exploration of this scaffold is a testament to its importance in the quest for novel therapeutic agents.
Target Identification and Pathway Modulation (Mechanistic Focus)
The biological effects of pyrido[4,3-d]pyrimidine derivatives are a direct consequence of their interaction with specific molecular targets, leading to the modulation of key cellular pathways. The primary focus of research in this area has been on enzyme inhibition, particularly in the context of cancer therapy, although receptor modulation has also been reported for related pyridopyrimidine isomers.
The inhibition of protein kinases is a cornerstone of modern cancer therapy, and the pyrido[4,3-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.
Pim1 Kinase: The Pim-1 kinase, a serine/threonine kinase, is a proto-oncogene that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. A pyrido[4,3-d]pyrimidine derivative, SKI-O-068, has been identified as a potent inhibitor of Pim-1 kinase with a half-maximal inhibitory concentration (IC50) of 123 nM. rsc.orgnih.gov Crystallographic studies of SKI-O-068 in complex with Pim-1 have revealed a unique binding mode within the ATP-binding pocket, providing a structural basis for its inhibitory activity and a roadmap for the design of next-generation inhibitors. rsc.orgnih.gov
Monopolar Spindle 1 (MPS1) Kinase: MPS1 is a key regulator of the spindle assembly checkpoint, a crucial cellular process that ensures proper chromosome segregation during mitosis. The pyrido[3,4-d]pyrimidine (B3350098) scaffold, a close structural isomer of the [4,3-d] series, has been successfully utilized to develop potent and selective MPS1 inhibitors. nih.govmdpi.com These inhibitors have demonstrated the ability to induce mitotic arrest and cell death in cancer cells, highlighting the therapeutic potential of targeting MPS1. nih.govmdpi.com
PI3K/mTOR: The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dual inhibitors of PI3K and mTOR are of significant interest in oncology. Derivatives of pyrido[2,3-d]pyrimidine (B1209978) have been developed as potent dual PI3K/mTOR inhibitors, demonstrating the utility of the broader pyridopyrimidine class in targeting this pathway. researchgate.netnih.gov
EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is frequently mutated or overexpressed in various cancers, making it a prime target for therapeutic intervention. While specific data for 2-methylsulfanylpyrido[4,3-d]pyrimidine is limited, related pyrido[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR. nih.govresearchgate.net
VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. The pyrido[3,2-d]pyrimidine (B1256433) scaffold has been explored for the development of VEGFR-2 inhibitors, with some derivatives showing potent anti-angiogenic activity. nih.gov
The following table summarizes the kinase inhibitory activities of various pyridopyrimidine scaffolds.
Table 1: Kinase Inhibition by Pyrido[4,3-d]pyrimidine and Related Scaffolds| Kinase Target | Pyrido-pyrimidine Isomer | Example Compound/Series | Reported Activity (IC50) | Reference(s) |
|---|---|---|---|---|
| Pim1 | pyrido[4,3-d]pyrimidine | SKI-O-068 | 123 nM | rsc.orgnih.gov |
| MPS1 | pyrido[3,4-d]pyrimidine | CCT251455 derivative | Potent inhibition | nih.govmdpi.com |
| PI3K/mTOR | pyrido[2,3-d]pyrimidine | 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives | Dual inhibition | researchgate.netnih.gov |
| EGFR | pyrido[3,4-d]pyrimidine | 2,4-disubstituted 6-(5-substituted pyridin-2-amino)pyrido[3,4-d]pyrimidines | EGFRL858R: 1.7 nM | nih.gov |
| VEGFR-2 | pyrido[3,2-d]pyrimidine | Tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives | 2.6 µM | nih.gov |
The therapeutic utility of the pyrido[4,3-d]pyrimidine scaffold extends beyond kinase inhibition. A notable example is the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.
A series of novel pyrido[4,3-d]pyrimidine derivatives have been designed and synthesized as potent inhibitors of CYP51. nih.gov Several of these compounds exhibited excellent fungicidal activities against a range of pathogenic fungi, with some demonstrating superior potency to the commercial fungicide epoxiconazole. nih.gov The most active compounds, 2l and 2m , displayed half-maximal inhibitory concentrations (IC50) against CYP51 of 0.219 µM and 0.602 µM, respectively. nih.gov Molecular modeling studies have provided insights into the binding interactions of these inhibitors with the active site of CYP51, paving the way for the development of new and effective antifungal agents. nih.gov
While the primary focus of research on pyrido[4,3-d]pyrimidines has been on enzyme inhibition, related pyridopyrimidine isomers have shown activity as receptor modulators. For instance, a series of pyrido[3,4-d]pyrimidine derivatives have been explored as antagonists of the human chemokine receptor CXCR2. nih.gov Upregulated CXCR2 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer. nih.gov This highlights the potential for the broader pyridopyrimidine scaffold to be adapted for the development of receptor modulators, although specific examples for the this compound series in this context are yet to be widely reported.
Structure-Activity Relationship (SAR) Studies in vitro
The biological activity of pyrido[4,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds.
The influence of substituents on the biological activity of the pyrido[4,3-d]pyrimidine scaffold has been extensively studied, particularly in the context of kinase inhibition.
In the development of MPS1 inhibitors based on the pyrido[3,4-d]pyrimidine scaffold, it was found that the introduction of a methyl group at the 6-position of the core significantly improved metabolic stability in human liver microsomes. nih.gov This was a key finding that enabled the discovery of the clinical candidate BOS172722. nih.gov Further SAR studies on this series revealed that the nature of the substituent at the 2- and 8-positions had a profound impact on potency and selectivity. acs.orgmdpi.com
For the pyrido[4,3-d]pyrimidine-based CYP51 inhibitors, SAR studies indicated that the nature of the substituent at the 2- and 4-positions of the pyrimidine ring, as well as the substituent on the pyridine nitrogen, played a critical role in determining antifungal activity. nih.gov For example, compounds with a trifluoromethylphenyl group at the 4-position and various substituted benzyl (B1604629) groups at the 2-position were found to be particularly potent. nih.gov
The following table provides a summary of key SAR findings for pyrido[4,3-d]pyrimidine and related scaffolds.
Table 2: Key Structure-Activity Relationship (SAR) Findings| Scaffold | Target | Key Substituent Position(s) | Influence on Activity | Reference(s) |
|---|---|---|---|---|
| pyrido[3,4-d]pyrimidine | MPS1 | 6-position | Methyl group improves metabolic stability. | nih.gov |
| pyrido[3,4-d]pyrimidine | MPS1 | 2- and 8-positions | Modulate potency and selectivity. | acs.orgmdpi.com |
| pyrido[4,3-d]pyrimidine | CYP51 | 2- and 4-positions, pyridine nitrogen | Critical for antifungal activity. | nih.gov |
| pyrido[2,3-d]pyrimidine | EGFR | Substituents on the pyrimidine ring | Determine potency against wild-type and mutant EGFR. | nih.gov |
Rational Design for Enhanced Target Interaction
The rational design of derivatives based on the this compound scaffold is a key strategy to enhance their interaction with specific biological targets. While detailed studies specifically on this compound are limited, the design principles for the broader class of pyridopyrimidines can be extrapolated. For instance, in the design of inhibitors for epidermal growth factor receptor (EGFR), a common target for anticancer drugs, the aminopyrimidine ring of related compounds has been shown to form crucial hydrogen bonds with hinge region residues of the kinase domain, such as Met793. The strategic placement of substituents on the pyridopyrimidine core is guided by the goal of optimizing these interactions and exploiting other binding pockets within the target protein.
For example, the introduction of various aliphatic amines at specific positions on the pyridopyrimidine ring system has been explored to enhance binding affinity and selectivity. nih.gov The design process often involves computational docking studies to predict the binding mode and affinity of newly designed analogs, which then informs the synthetic strategy. nih.govrsc.org
Lead Optimization Strategies (Pre-clinical, Molecular Level)
Lead optimization is a critical phase in drug discovery aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. For the pyridopyrimidine class, several strategies are employed at the molecular level.
One common approach involves the modification of the methylsulfanyl group at the 2-position. This group can be oxidized to a methylsulfinyl or methylsulfonyl group, which can then act as a leaving group for nucleophilic substitution. This allows for the introduction of a wide variety of substituents, including different amines, to explore the structure-activity relationship and optimize target engagement. nih.gov This strategy has been successfully used in the synthesis of 6-methyl pyrido[3,4-d]pyrimidine derivatives, where the 2-methylthio group was oxidized to a sulfone to facilitate the introduction of an aniline (B41778) moiety. nih.gov
Another key optimization strategy is the modification of other positions on the pyridopyrimidine ring system. For instance, in related pyrazolo[3,4-d]pyrimidine derivatives, structural optimization of a hit compound led to the discovery of potent multikinase inhibitors. nih.gov This involved synthesizing a series of derivatives and evaluating their structure-activity relationships through cellular and in vivo assays. nih.gov Such systematic modifications are crucial for enhancing the desired biological activity while minimizing off-target effects.
| Strategy | Modification | Rationale |
| Functional Group Modification | Oxidation of the 2-methylsulfanyl group to methylsulfinyl or methylsulfonyl. | To create a leaving group for the introduction of diverse substituents. |
| Substitution | Introduction of various amines at different positions of the pyridopyrimidine core. | To explore SAR and optimize interactions with the target protein. |
| Scaffold Hopping | Using the pyridopyrimidine core as a scaffold to design inhibitors for various kinases. | To leverage the privileged structure of the pyridopyrimidine nucleus. |
Interaction with Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Modulation, without clinical data)
Derivatives of the broader pyridopyrimidine class have been shown to interact with fundamental cellular processes like apoptosis and the cell cycle, which are often dysregulated in diseases such as cancer.
Apoptosis Induction: Several studies on related pyrido[2,3-d]pyrimidine derivatives have demonstrated their ability to induce apoptosis in cancer cells. For example, certain synthesized pyrido[2,3-d]pyrimidine derivatives were found to induce apoptosis in prostate cancer (PC-3) and lung cancer (A-549) cell lines. nih.gov The mechanism of apoptosis induction by some of these compounds involves the activation of caspase-3 and the upregulation of pro-apoptotic proteins like Bax and p53, alongside the downregulation of the anti-apoptotic protein Bcl2. nih.gov One study on a series of pyrido[2,3-d]pyrimidine derivatives identified a compound that significantly activated apoptosis in MCF-7 breast cancer cells, leading to a nearly 60-fold increase in total apoptosis compared to control cells. rsc.org
Cell Cycle Modulation: The modulation of the cell cycle is another important mechanism of action for many anticancer agents. Pyrido[2,3-d]pyrimidine derivatives have been reported to cause cell cycle arrest at different phases. For instance, a promising pyrido[2,3-d]pyrimidine derivative was found to cause cell cycle arrest at the G1 phase in PC-3 cells, which was associated with an enhanced expression of the cell cycle inhibitor p21. nih.gov In another study, a different pyrido[2,3-d]pyrimidine derivative arrested the cell cycle at the G1 phase in MCF-7 cells. rsc.org The ability to halt the cell cycle prevents cancer cells from proliferating and can make them more susceptible to apoptosis. Research on other related pyrimidine derivatives has also shown cell cycle blocking effects. nih.gov
| Compound Class | Cellular Process | Key Findings |
| Pyrido[2,3-d]pyrimidines | Apoptosis | Induction of apoptosis in PC-3 and A-549 cancer cells. nih.gov |
| Pyrido[2,3-d]pyrimidines | Apoptosis | Activation of caspase-3, Bax, and p53; downregulation of Bcl2. nih.gov |
| Pyrido[2,3-d]pyrimidines | Cell Cycle | Arrest at G1 phase in PC-3 cells, associated with increased p21 expression. nih.gov |
| Pyrido[2,3-d]pyrimidines | Cell Cycle | Arrest at G1 phase in MCF-7 cells. rsc.org |
Advanced Analytical Methods for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including heterocyclic systems like pyrido[4,3-d]pyrimidines. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to one another. For derivatives of the closely related pyrido[2,3-d]pyrimidine (B1209978) system, specific chemical shifts (δ) are observed. For instance, in a 4-chloro-7-(4-chlorophenyl)-8-methyl-2-(methylsulfanyl)-7,8-dihydropyrido[2,3-d]pyrimidine, the methylsulfanyl (S-CH₃) protons appear as a singlet around δ 2.50 ppm. semanticscholar.org The protons on the pyridopyrimidine core resonate in the aromatic region, with their exact shifts and coupling patterns depending on the substitution pattern. semanticscholar.orgresearchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it. In a substituted 2-(methylsulfanyl)-7,8-dihydropyrido[2,3-d]pyrimidine, the carbon of the methylsulfanyl group (S-CH₃) resonates at approximately δ 14.17 ppm. semanticscholar.org The carbons within the fused heterocyclic rings appear at various shifts depending on their position; for example, carbons in the pyrimidine (B1678525) ring can be found at shifts like δ 158.40 and δ 170.49 ppm. semanticscholar.org Comparative analysis of ¹³C NMR spectra is particularly useful for distinguishing between isomers and identifying the position of substituents. Studies on related pyrido[2,3-d]pyrimidines have shown that the chemical shift of the carbon atom attached to the sulfur (C-2 in this case) is significantly influenced by the oxidation state of the sulfur, with a notable upfield shift observed when a methylsulfanyl group is oxidized to a methylsulfonyl group. bohrium.comosi.lvresearchgate.net
| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| ¹H | -S-CH₃ | 2.50 (s, 3H) | CDCl₃ |
| ¹H | Pyridopyrimidine Ring Protons | 5.30 - 6.56 (m) | CDCl₃ |
| ¹³C | -S-CH₃ | 14.17 | CDCl₃ |
| ¹³C | Pyridopyrimidine Ring Carbons | 104.97 - 170.49 | CDCl₃ |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For example, the calculated exact mass for a derivative, C₁₅H₁₃Cl₂N₃S, was found to be 337.0207, which closely matched the experimentally determined value. semanticscholar.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to identify different parts of the molecule. The technique is a standard method for characterizing newly synthesized pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. The IR spectrum of a pyrido[4,3-d]pyrimidine (B1258125) derivative would be expected to show characteristic absorption bands for C-H, C=N, and C=C bonds within the aromatic rings. Vibrational spectra of the parent pyrimidine molecule show characteristic bands in the fingerprint region (below 1500 cm⁻¹) that are unique to the ring structure. core.ac.ukresearchgate.net For a substituted 7,8-dihydropyrido[2,3-d]pyrimidine, characteristic peaks have been reported at 1645 and 1568 cm⁻¹, which are indicative of the stretching vibrations within the heterocyclic ring system. semanticscholar.org
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 1645 | Stretching | C=N/C=C |
| 1568 | Stretching | Aromatic Ring |
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure for 2-Methylsulfanylpyrido[4,3-d]pyrimidine is not detailed in the provided results, analysis of closely related compounds demonstrates the utility of this method. For example, the crystal structure of 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine was determined to be monoclinic with the space group P2₁/c. nih.gov Such an analysis reveals the planarity of the ring systems and the dihedral angles between them. nih.gov Similarly, the crystal structure of 4-Hydrazino-2-(methylsulfanyl)pyrimidine was solved, showing an orthorhombic system and revealing how the molecules pack in the crystal lattice through intermolecular hydrogen bonds. nih.gov This level of detail is crucial for understanding structure-property relationships and for computational modeling studies.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0010 (8) |
| b (Å) | 13.713 (3) |
| c (Å) | 17.842 (4) |
| β (°) | 94.74 (3) |
| Volume (ų) | 973.5 (4) |
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are indispensable for the separation, purification, and assessment of the purity of synthesized compounds.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of a compound's purity. The retention factor (Rf) value is a key parameter. For a 2-methylsulfanyl-dihydropyrido[2,3-d]pyrimidine derivative, an Rf value of 0.49 was reported using a 1:15 mixture of ethyl acetate (B1210297) and hexane (B92381) as the mobile phase, indicating a relatively nonpolar nature. semanticscholar.org
Column Chromatography: For purification on a larger scale, column chromatography is routinely employed. The crude reaction mixture is passed through a stationary phase (like silica (B1680970) gel) using a solvent system (eluent) similar to that used for TLC. This separates the desired product from unreacted starting materials and byproducts.
Recrystallization: Following chromatographic purification, recrystallization is often used to obtain the final product in a highly pure, crystalline form suitable for further analysis, including X-ray crystallography. Solvents such as ethanol (B145695) or ethyl acetate are commonly used for recrystallizing pyrimidine derivatives. nih.govnih.gov
Emerging Applications and Future Research Directions
Pyrido[4,3-d]pyrimidine (B1258125) as a Privileged Scaffold for Novel Molecular Probes
The pyrido[2,3-d]pyrimidine (B1209978) scaffold is considered a privileged heterocyclic structure in drug discovery. mdpi.comnih.gov This status stems from its ability to serve as a ligand for numerous receptors and enzymes, a trait attributed to its structural similarity to endogenous molecules like DNA bases. nih.gov The ortho-fused bicyclic system, consisting of pyridone and pyrimidine (B1678525) rings, offers multiple points for chemical diversification, allowing for the fine-tuning of its biological activity and properties. mdpi.com
This inherent versatility makes the broader pyridopyrimidine framework an excellent starting point for the design of novel molecular probes. While specific examples for the 2-methylsulfanyl derivative are not extensively detailed, the principles apply broadly. For instance, derivatives of the isomeric pyrido[3,2-d]pyrimidine (B1256433) scaffold have been developed as highly potent and selective in vitro probes for kinases like ERK5. sigmaaldrich.com Such probes are crucial tools in chemical biology for validating biological targets, elucidating pathways, and studying enzyme function in a cellular context. The development of fluorescently tagged or biotinylated pyridopyrimidine derivatives could enable researchers to visualize target engagement, quantify enzyme levels, and identify new binding partners, thereby accelerating our understanding of complex biological systems.
Conceptual Approaches in Drug Discovery Initiatives (Pre-clinical)
The pyridopyrimidine scaffold, including the [4,3-d] isomer, has been the focus of numerous preclinical drug discovery initiatives, primarily in oncology. Researchers have employed various strategies, including scaffold hopping and structure-based design, to develop potent and selective inhibitors against a range of cancer-related targets. nih.govacs.org
A notable example involves the discovery of pyrido[4,3-d]pyrimidinone derivatives as novel inhibitors of Wee1 kinase, a critical regulator of the cell cycle. nih.gov Through scaffold hopping from a known inhibitor, researchers identified a lead compound that demonstrated potent Wee1 inhibition, robust cytotoxicity in cancer cell lines, and good stability in mouse liver microsomes. nih.gov Similarly, the tetrahydropyrido[4,3-d]pyrimidine core has been identified as a new active scaffold for human topoisomerase II inhibitors, with lead compounds showing promising antiproliferative activities and favorable solubility and metabolic profiles. nih.gov
The biopharmaceutical properties of the pyrido[4,3-d]pyrimidine scaffold have been systematically evaluated, revealing that the substitution pattern significantly influences drug-like properties such as solubility and permeability. nih.gov For instance, a dimethoxyphenyl substituent was found to impair Caco-2 permeability, while a phenylhydrazido group led to low solubility. nih.gov This foundational knowledge is critical for guiding the design of future drug candidates with improved pharmacokinetic profiles.
Isomeric scaffolds have also shown significant promise. Pyrido[3,4-d]pyrimidines have been developed as potent and selective inhibitors of Monopolar Spindle Kinase 1 (MPS1), a key component of the spindle assembly checkpoint. acs.orgnih.gov One optimized compound from this series not only showed nanomolar potency in cells but also had a satisfactory pharmacokinetic profile in rodents and demonstrated in vivo target inhibition. acs.org Other research has explored pyrido[3,4-d]pyrimidines as antagonists for the human chemokine receptor CXCR2, a target in inflammatory diseases. mdpi.com Furthermore, the pyrido[2,3-d]pyrimidine scaffold has been extensively utilized to create inhibitors for targets like EGFR, nih.govnih.gov PI3K, nih.gov ZAP-70, mdpi.com and various cyclin-dependent kinases (CDKs). nih.gov
Table 1: Pre-clinical Research Findings for Pyrido[x,y-d]pyrimidine Derivatives
| Scaffold | Target | Key Findings | Citation(s) |
|---|---|---|---|
| Pyrido[4,3-d]pyrimidinone | Wee1 Kinase | Potent inhibition (IC₅₀ = 19-1485 nM), induced apoptosis and G0/G1 cell cycle arrest. | nih.gov |
| Tetrahydropyrido[4,3-d]pyrimidine | Topoisomerase II | Identified as a new scaffold for topoII inhibitors with good in vitro potency and metabolic stability. | nih.gov |
| Pyrido[3,4-d]pyrimidine (B3350098) | MPS1 Kinase | Structure-based design yielded potent and selective inhibitors with in vivo efficacy. | acs.orgnih.gov |
| Pyrido[3,4-d]pyrimidine | CXCR2 | Identified as a promising antagonist via scaffold hopping (IC₅₀ = 0.11 µM). | mdpi.com |
| Pyrido[2,3-d]pyrimidine | EGFR (L858R/T790M) | A lead compound (B1) showed high cytotoxic activity and an IC₅₀ of 13 nM against the mutant kinase. | nih.gov |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | A derivative (compound 4) showed potent PIM-1 inhibition (IC₅₀ = 11.4 nM) and induced apoptosis in MCF-7 cells. | rsc.org |
| Pyrido[2,3-d]pyrimidin-7(8H)-one | ZAP-70 | Chemical diversification at the C4 position led to activity against the previously untargetable ZAP-70 kinase. | mdpi.com |
Synthetic Challenges and Opportunities for Innovation
The synthesis of pyridopyrimidine derivatives presents both challenges and opportunities for chemical innovation. The construction of the core scaffold typically proceeds from either a preformed pyrimidine or a preformed pyridone ring. mdpi.com However, achieving specific substitution patterns can be difficult. For example, the synthesis of the pyrido[3,4-d]pyrimidine scaffold required significant investigation, highlighting the novelty and complexity of the chemistry involved. acs.org
A key challenge lies in the diversification of the scaffold, particularly at positions like C4 of the pyrido[2,3-d]pyrimidin-7(8H)-one skeleton. mdpi.com Traditional synthetic routes have limited the chemical diversity of substituents at this position to simple groups. mdpi.com The introduction of a chlorine atom at the C4 position has been a key strategy, as it enables further functionalization through nucleophilic substitution or cross-coupling reactions. mdpi.com
Modern synthetic methodologies offer significant opportunities for innovation. The Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, has been successfully applied to the synthesis of novel pyrido[2,3-d]pyrimidine analogues as antifolates. ebi.ac.uk This approach allowed for the efficient coupling of substituted anilines to the heterocyclic core, enabling the creation of a library of potent and selective DHFR inhibitors. ebi.ac.uk Further exploration of transition-metal-catalyzed reactions could unlock new avenues for introducing diverse functional groups at previously inaccessible positions, greatly expanding the chemical space and biological activities of the pyridopyrimidine scaffold. mdpi.com
Advanced Computational Methodologies for Prediction and Design
Advanced computational methodologies are playing an indispensable role in accelerating the discovery and optimization of pyridopyrimidine-based compounds. These in silico tools provide critical insights into ligand-receptor interactions, guide synthetic efforts, and help predict the properties of novel derivatives.
Molecular docking is a widely used technique to predict the binding mode of these inhibitors within their target proteins. It was instrumental in understanding how tetrahydropyrido[4,3-d]pyrimidine derivatives bind to human topoisomerase II, nih.gov and how various pyrido[2,3-d]pyrimidines engage with wild-type and mutant EGFR. nih.govnih.gov In the case of pyrido[3,4-d]pyrimidine inhibitors of Mps1 kinase, docking studies revealed that a strong hydrophobic interaction between the scaffold's backbone and the kinase hinge region was crucial for activity. nih.gov
Beyond static docking, more sophisticated methods like molecular dynamics (MD) simulations and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations have been employed to validate binding modes and analyze the energetics of the interaction. nih.gov These studies on Mps1 inhibitors showed that van der Waals forces and nonpolar solvation energies were the primary drivers for binding affinity. nih.gov For the design of NEK6 inhibitors based on a pyrido[2,3-d]pyrimidine scaffold, computer-aided drug design was complemented by free energy perturbation (FEP) calculations to guide structural modifications aimed at improving solubility while maintaining binding affinity. febscongress.org These advanced computational approaches not only rationalize observed structure-activity relationships but also enable the prospective design of new molecules with enhanced potency and improved drug-like properties.
Table 2: Application of Computational Methods in Pyrido[x,y-d]pyrimidine Research
| Computational Method | Target Protein | Purpose | Citation(s) |
|---|---|---|---|
| Molecular Docking | Topoisomerase II | Investigated the binding mode of tetrahydropyrido[4,3-d]pyrimidine inhibitors. | nih.gov |
| Molecular Docking | EGFR (WT & T790M) | Examined the binding interactions of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. | nih.gov |
| Molecular Docking, MD Simulations, MM/GBSA | Mps1 Kinase | Probed binding modes, validated interactions, and analyzed binding free energies of pyrido[3,4-d]pyrimidine inhibitors. | nih.gov |
| Computer-Aided Drug Design, FEP Calculations | NEK6 Kinase | Guided the design of new pyrido[2,3-d]pyrimidin-4(3H)one derivatives to improve solubility. | febscongress.org |
| Molecular Modeling | DHFR | Explained the potency and selectivity of pyrido[2,3-d]pyrimidine analogues as antifolates. | ebi.ac.uk |
Exploration of Underexplored Biological Targets and Pathways
While the vast majority of research on pyridopyrimidine scaffolds has focused on well-established targets in oncology, such as protein kinases (e.g., Wee1, MPS1, EGFR, PI3K) nih.govacs.orgnih.govnih.gov and other enzymes like topoisomerase II nih.gov and DHFR, ebi.ac.uk significant potential exists for exploring novel biological space. The scaffold's inherent ability to mimic purine (B94841) structures makes it a candidate for interacting with a wide range of ATP- or GTP-binding proteins beyond the kinome.
An exciting example of moving beyond traditional targets is the discovery of pyrido[3,4-d]pyrimidine analogues as antagonists of the human chemokine receptor CXCR2. mdpi.com CXCR2 is a G-protein coupled receptor (GPCR) implicated in numerous inflammatory, autoimmune, and neurodegenerative diseases. mdpi.com The identification of a potent pyridopyrimidine-based antagonist highlights the scaffold's utility outside of enzyme inhibition and opens a new therapeutic field for this chemical class.
Future research should aim to screen pyridopyrimidine libraries against a broader range of target classes. This could include:
Other enzyme families: ATP-dependent enzymes such as helicases, ligases, and chaperones could be viable targets.
Epigenetic targets: The structural motifs might allow for interaction with methyltransferases or bromodomains.
Ion channels and transporters: While less explored, the heterocyclic nature of the scaffold could provide interactions necessary for modulating these membrane proteins.
Systematic screening efforts, coupled with chemoproteomics and phenotypic screening, could uncover unexpected activities and novel mechanisms of action, further cementing the pyridopyrimidine core as a truly privileged scaffold for the development of next-generation therapeutics targeting a wide spectrum of human diseases.
Q & A
Q. What are the standard protocols for synthesizing 2-Methylsulfanylpyrido[4,3-d]pyrimidine derivatives, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-component condensation reactions. For example, 3-nitropropanal derivatives react with sulfonic acids and urea (or N-methylurea) in aqueous sodium bicarbonate or ethanol to form intermediates like thioketones (yields: 79–92%). Key variables include solvent choice (water vs. 30% aqueous ethanol) and reagent stoichiometry (e.g., 5 equivalents of urea). Optimal conditions involve room temperature for initial condensation and reflux in methanol for cyclization steps. Purification via filtration or recrystallization yields >95% purity for downstream steps .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Critical for identifying stereoisomers (e.g., diastereomeric ratios in thioketones) and confirming substituent positions. For example, δ 5.23–5.49 ppm signals correspond to CH protons in pyrimidine rings .
- IR Spectroscopy : Detects functional groups like C=O (1650–1690 cm⁻¹), C≡N (~2200 cm⁻¹), and NH stretches (3100–3350 cm⁻¹) .
- Mass Spectrometry : Validates molecular weights and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address stereoisomer formation during the synthesis of pyrido[4,3-d]pyrimidine derivatives?
- Methodological Answer : Stereoisomer mixtures (e.g., compounds 5c–f ) arise from non-selective β-nitroalkylurea formation. To mitigate this:
- Optimize solvent polarity (e.g., THF vs. methanol) to influence transition-state geometry.
- Use chiral catalysts or auxiliaries during ureidoalkylation steps.
- Analyze ratios via 1H NMR (e.g., diastereotopic proton splitting) and separate isomers using preparative HPLC .
Q. What strategies are effective in resolving data contradictions arising from unexpected by-products in multi-step syntheses?
- Methodological Answer :
- By-Product Identification : Use LC-MS or TLC to detect intermediates (e.g., phosphinimines 11a ) formed during Staudinger reactions .
- Reaction Optimization : Adjust stoichiometry (e.g., 1.1–1.18 equivalents of PPh3) or prolong reaction times (5.5–8 hours) to drive conversions to completion .
- Solvent Screening : Replace THF with methanol to suppress side reactions, as seen in pyrido[4,3-d]pyrimidine 10a synthesis (83% yield) .
Q. How does the choice of catalyst influence the molecular architecture and biological activity of these compounds?
- Methodological Answer : Catalysts like NaH or TsOH direct reaction pathways:
- NaH : Promotes enolate formation in 1,3-diketones, enabling ureidoalkylation to yield tetrahydropyrimidinones .
- TsOH : Facilitates dehydration of hydroxypyrimidinones to aromatic pyridopyrimidines, critical for enhancing bioactivity (e.g., antitumor activity via EGFR inhibition) .
- Biological activity correlates with substituents: Trifluoromethyl groups improve pharmacokinetics, while sulfanyl moieties enhance antimicrobial potency .
Q. What methodologies are employed to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Anticancer Assays : MTT assays on cell lines (e.g., MCF-7, PC3) measure IC50 values, with derivatives showing activity via IL-6/STAT3 pathway inhibition .
- Antimicrobial Testing : Agar diffusion assays against S. aureus and C. albicans use 100–500 µg/mL concentrations, with inhibition zones >15 mm indicating potency .
- Enzyme Inhibition : Kinase assays (e.g., EGFR tyrosine kinase) quantify IC50 using fluorescence-based substrates .
Q. What reaction mechanisms underpin the formation of pyrido[4,3-d]pyrimidine scaffolds, and how do intermediates affect product distribution?
- Methodological Answer :
- Staudinger/Aza-Wittig Sequence : Azides (e.g., 9a–p ) react with PPh3 to form phosphinimines, which undergo intramolecular aza-Wittig cyclization to form the pyrido[4,3-d]pyrimidine core. Steric hindrance from acyl groups (e.g., benzoyl in 9f ) can block cyclization, necessitating substituent optimization .
- Key Intermediates : Hydroxypyrimidinones (e.g., 8a ) dehydrate under acidic conditions to yield aromatic derivatives. Solvent polarity (ethanol vs. methanol) impacts intermediate stability and reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
